molecular formula C9H14N2O B1389303 2-(Ethylamino)-2-(pyridin-2-yl)ethanol CAS No. 1150617-93-8

2-(Ethylamino)-2-(pyridin-2-yl)ethanol

Cat. No.: B1389303
CAS No.: 1150617-93-8
M. Wt: 166.22 g/mol
InChI Key: NYNKKODFHUCYJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Ethylamino)-2-(pyridin-2-yl)ethanol, also known as 2-AEPE or Pyridylethylamine, is an organic compound that is used in a variety of scientific research applications. It is a colorless, water-soluble compound with a molecular weight of 186.25 g/mol. It has a variety of biochemical and physiological effects, and its synthesis method is relatively simple.

Scientific Research Applications

2-(Ethylamino)-2-(pyridin-2-yl)ethanol has been used in a variety of scientific research applications, including studies of its biochemical and physiological effects. It has been used to study the effects of oxidative stress on cells, as well as the effects of various drugs on the body. It has also been used to study the effects of inflammation and aging on the body. Additionally, this compound has been used to study the effects of various toxins on the body, and its potential as an antioxidant.

Mechanism of Action

2-(Ethylamino)-2-(pyridin-2-yl)ethanol is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage. It is also believed to act as an anti-inflammatory, reducing inflammation and helping to protect the body from damage. Additionally, it is believed to have some anti-aging effects, as it can help to reduce the damaging effects of free radicals on the body.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and aging in cells. Additionally, it has been shown to reduce the damaging effects of various toxins on the body. It has also been shown to have some anti-cancer effects, as it can help to reduce the growth of cancer cells.

Advantages and Limitations for Lab Experiments

2-(Ethylamino)-2-(pyridin-2-yl)ethanol has several advantages for laboratory experiments. It is relatively simple to synthesize and is relatively inexpensive. Additionally, it is water-soluble, making it easy to use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. It has a relatively short shelf life, and it can be difficult to store and handle. Additionally, its effects can vary depending on the concentration used.

Future Directions

The potential uses of 2-(Ethylamino)-2-(pyridin-2-yl)ethanol are still being explored. Future research could focus on its potential as an antioxidant and anti-inflammatory agent, as well as its potential to reduce the damaging effects of various toxins on the body. Additionally, future research could focus on its potential as an anti-cancer and anti-aging agent. Additionally, future research could focus on its potential to reduce oxidative stress and inflammation in various tissues and organs. Finally, future research could focus on its potential to reduce the growth of cancer cells and its potential to reduce the damaging effects of free radicals on the body.

Properties

IUPAC Name

2-(ethylamino)-2-pyridin-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-2-10-9(7-12)8-5-3-4-6-11-8/h3-6,9-10,12H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNKKODFHUCYJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(CO)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654892
Record name 2-(Ethylamino)-2-(pyridin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150617-93-8
Record name 2-(Ethylamino)-2-(pyridin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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